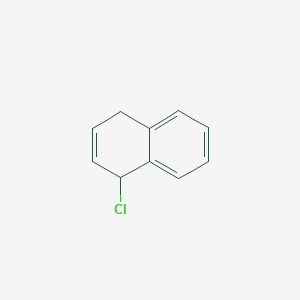

1-Chloro-1,4-dihydronaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

919272-88-1 |

|---|---|

Molecular Formula |

C10H9Cl |

Molecular Weight |

164.63 g/mol |

IUPAC Name |

1-chloro-1,4-dihydronaphthalene |

InChI |

InChI=1S/C10H9Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-4,6-7,10H,5H2 |

InChI Key |

WXGCVSVXOGQPQH-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(C2=CC=CC=C21)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 1,4 Dihydronaphthalene and Its Precursors

Established Synthetic Pathways

Established synthetic methods provide foundational routes to dihydronaphthalene systems and their derivatives. These reactions are well-documented in organic chemistry literature.

The Vilsmeier-Haack reaction is a versatile method for the formylation and chlorination of activated aromatic and aliphatic compounds. ijpcbs.com A key precursor for the synthesis of 1-chloro-1,4-dihydronaphthalene derivatives is α-tetralone. The reaction of α-tetralone or its derivatives with the Vilsmeier-Haack reagent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), leads to the formation of a chloro-substituted dihydronaphthalene. reddit.com

Specifically, the reaction of 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one with the Vilsmeier-Haack reagent yields 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde. nih.gov The reaction proceeds by treating the tetralone derivative with a pre-formed Vilsmeier-Haack complex at elevated temperatures. nih.gov The process involves the conversion of the ketone into an enolate or enol ether, which then reacts with the electrophilic Vilsmeier reagent. Subsequent elimination and hydrolysis steps lead to the final chlorinated and formylated dihydronaphthalene product.

A similar transformation has been reported for α-tetralone using a Vilsmeier reagent prepared from DMF and phosphorus tribromide, yielding 1-bromo-3,4-dihydronaphthalene-2-carbaldehyde, highlighting the adaptability of this reaction for introducing different halogens. reddit.com

Table 1: Vilsmeier-Haack Reaction on Tetralone Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | DMF, POCl₃ | 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde | nih.gov |

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of an active methylene (B1212753) compound with a carbonyl compound, typically an aldehyde or a ketone. researchgate.netsciensage.info This reaction can be employed to synthesize functionalized dihydronaphthalene intermediates starting from tetralone precursors.

While direct synthesis of this compound via this method is not commonly reported, the Knoevenagel condensation of tetralones with active methylene compounds like malononitrile or ethyl cyanoacetate can produce α,β-unsaturated systems. These unsaturated intermediates can then be further functionalized. For instance, the condensation of a tetralone with an active methylene compound in the presence of a base would yield a benzylidene derivative. Subsequent chemical transformations could then be applied to introduce the chloro substituent at the desired position.

The reaction is versatile and can be catalyzed by various bases, with the choice of catalyst and reaction conditions influencing the yield and purity of the product. sciensage.info The resulting functionalized dihydronaphthalene intermediates are valuable precursors for a range of more complex molecules.

Aprotic substitutive deamination provides a potential route for the direct chlorination of dihydronaphthalene systems. This method involves the conversion of an amino group on the dihydronaphthalene ring into a diazonium salt under aprotic conditions, followed by displacement with a chloride ion.

The synthesis of the requisite amino-dihydronaphthalene precursor is the initial step. This can be achieved through various standard synthetic procedures, such as the reduction of a corresponding nitro-dihydronaphthalene or the amination of a dihydronaphthyl halide.

Once the amino-dihydronaphthalene is obtained, it can be subjected to aprotic diazotization using reagents like tert-butyl nitrite in the presence of a chloride source, such as copper(I) chloride or an alkylammonium chloride. This method avoids the use of aqueous acidic conditions, which can be detrimental to the sensitive dihydronaphthalene scaffold. The resulting diazonium intermediate readily undergoes nucleophilic substitution by chloride to yield the desired this compound.

Advanced and Catalytic Synthesis Strategies

Modern synthetic chemistry has seen the development of advanced and catalytic methods that offer greater efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed aminocarbonylation is a powerful tool for the synthesis of amides from organic halides. d-nb.infonih.gov This methodology can be applied to synthesize carboxamide derivatives of dihydronaphthalene, which can serve as precursors to other functionalized dihydronaphthalenes.

The reaction typically involves a halo-dihydronaphthalene, such as an iodo- or bromo-dihydronaphthalene, which is reacted with an amine and carbon monoxide in the presence of a palladium catalyst. d-nb.info The catalytic cycle involves the oxidative addition of the halo-dihydronaphthalene to a palladium(0) species, followed by carbon monoxide insertion and subsequent reductive elimination to form the amide product.

This method allows for the introduction of a wide variety of amine nucleophiles, leading to a diverse range of dihydronaphthalene carboxamides. These amides can then be further modified, for example, through hydrolysis to the corresponding carboxylic acid, which could then be a handle for further synthetic transformations.

Table 2: Palladium-Catalyzed Aminocarbonylation for Dihydronaphthalene Derivatives

| Substrate | Amine | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Iodoalkenes | Various primary and secondary amines | Pd(OAc)₂ / PPh₃ | Carboxamides | d-nb.info |

Recent advancements in photocatalysis have opened new avenues for the synthesis of complex organic molecules under mild conditions. nsf.gov Photocatalyzed alkoxycarbonylation represents a modern approach to the synthesis of esters, which can be applied to the construction of dihydronaphthalene scaffolds.

This method typically involves the use of a photocatalyst that, upon excitation with visible light, can mediate the reaction between a suitable dihydronaphthalene precursor (e.g., a radical precursor) and an alkoxycarbonylating agent in the presence of an alcohol. The reaction proceeds through a radical mechanism, offering a different reactivity profile compared to traditional ionic reactions.

While specific examples for the direct synthesis of this compound using this method are still emerging, the principles of photocatalysis suggest its potential for the functionalization of dihydronaphthalene intermediates. For instance, a photocatalytic approach could be envisioned for the introduction of an ester group onto the dihydronaphthalene ring, which could then be converted to other functionalities. The mild reaction conditions and the use of visible light make this an attractive and sustainable synthetic strategy. nsf.gov

Cobalt-Mediated Radical Cyclizations in Dihydronaphthalene Formation

Cobalt-mediated radical reactions offer a powerful tool for the synthesis of cyclic compounds, including structures related to dihydronaphthalenes like tetralins. dntb.gov.ua These reactions often proceed through the formation of an alkyl-cobalt complex, which can then undergo cyclization. For instance, reactions involving Co(I) species derived from cobalt(II) salen or cobalt(II) salophen with substrates like (O-allyl) or (O-but-3-enyl) iodophenols can lead to the formation of substituted benzofurans and benzopyrans. rsc.org

A key step in these syntheses is the radical cyclization of an acetal in the presence of Co(I) cobaloxime, which leads to a cis-ring-fused alkyl cobalt complex. This intermediate can then be converted into various products. rsc.org This methodology highlights the versatility of cobalt catalysis in constructing complex carbocyclic and heterocyclic frameworks. While direct synthesis of this compound via this specific method is not detailed, the principles are applicable to the formation of the core dihydronaphthalene or tetralin structure, which could be subsequently functionalized. dntb.gov.ua The stereoselectivity of these cyclizations is a significant advantage, allowing for the controlled synthesis of specific isomers. dntb.gov.ua

Table 1: Examples of Cobalt-Mediated Cyclization Products

| Precursor Type | Cobalt Species | Product Type | Reference |

| (O-allyl) iodophenols | Co(I) salen | Substituted benzofurans | rsc.org |

| (O-but-3-enyl) iodophenols | Co(I) salophen | Substituted benzopyrans | rsc.org |

| Acetal with alkyl halide | Co(I) cobaloxime | cis-ring-fused lactones | rsc.org |

One-Pot Multireaction Processes for Amino-Substituted Dihydronaphthalenes

One-pot multi-bond-forming processes provide an efficient pathway for the synthesis of complex molecules like amino-substituted 1,4-dihydronaphthalenes from simpler starting materials. A notable approach utilizes allylic trichloroacetimidates that bear a 2-vinyl or 2-allylaryl group as substrates. acs.org This method involves a one-pot, two-step process that leads to the general preparation of aminoindenes and amino-substituted 1,4-dihydronaphthalenes. acs.org

The synthetic utility of the dihydronaphthalene structures formed through this one-pot process has been demonstrated in the total synthesis of several oxybenzo[c]phenanthridine alkaloids, such as oxychelerythrine, oxysanguinarine, oxynitidine, and oxyavicine. acs.org A key step in the synthesis of these natural products is an intramolecular biaryl Heck coupling reaction, which is catalyzed by the Hermann–Beller palladacycle. acs.org These multi-reaction sequences are highly valuable as they reduce the number of purification steps, saving time and resources. rsc.org

Table 2: One-Pot Synthesis of Amino-Substituted Dihydronaphthalenes

| Substrate | Key Process | Catalyst | Product Class | Application |

| Allylic trichloroacetimidates with 2-allylaryl group | One-pot, two-step multi-bond formation | None specified for initial steps | Amino-substituted 1,4-dihydronaphthalenes | Total synthesis of alkaloids |

| Intermediate from above | Intramolecular biaryl Heck coupling | Hermann-Beller palladacycle | Oxybenzo[c]phenanthridine alkaloids | Natural product synthesis |

Stereoselective Synthesis Approaches towards Dihydronaphthalene Analogs

The stereoselective synthesis of dihydronaphthalene analogs is crucial for pharmaceutical research, as different stereoisomers can exhibit vastly different biological activities. A variety of methods have been developed to control the stereochemistry during the synthesis of these compounds.

One prominent strategy is the catalytic asymmetric transfer hydrogenation (CATH) of prochiral 1,4-dicarbonyl compounds to produce optically active 1,4-diols, which are valuable precursors and analogs. mdpi.com While this method is straightforward, it can be challenging to control the formation of multiple possible diastereoisomers. mdpi.com To address this, selective chiral catalysts, including rhodium or iridium complexes and proline-type derivatives, have been developed. mdpi.com

Enzymatic reductions offer a highly selective alternative. For example, alcohol dehydrogenase from Ralstonia sp. (RasADH) has been shown to be a highly active and stereoselective biocatalyst for preparing a range of 1,4-diaryl-1,4-diols with complete diastereo- and enantioselectivity under mild conditions. mdpi.com Other approaches include cycloaddition strategies, such as using arynes to annulate 2-amino-1,4-naphthoquinone, leading to carbazolequinones. researchgate.net Furthermore, Lewis acids like boron trifluoride diethyl etherate can promote the cyclization of precursors to form the dihydronaphthalene core, with temperature control being critical for achieving high selectivity. nih.gov

Table 3: Overview of Stereoselective Synthesis Methods for Dihydronaphthalene Analogs

| Method | Catalyst/Reagent | Precursor | Product | Key Feature |

| Catalytic Asymmetric Transfer Hydrogenation | Rhodium or Iridium complexes | Prochiral 1,4-dicarbonyls | Optically active 1,4-diols | Catalytic control of stereochemistry |

| Biocatalytic Reduction | Alcohol Dehydrogenase (RasADH) | 1,4-diaryl-1,4-diones | Enantiopure 1,4-diaryl-1,4-diols | High diastereo- and enantioselectivity |

| Lewis Acid-Catalyzed Cyclization | Boron trifluoride diethyl etherate | Benzhydrol derivatives | 3,4-dihydronaphthalene derivatives | Temperature control for high selectivity |

| Cycloaddition | In situ generated benzyne | 2-amino-1,4-naphthoquinone | N-phenyl carbazolequinone | Efficient C-C bond formation |

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 1,4 Dihydronaphthalene and Its Derivatives

Electrophilic and Nucleophilic Reactions

The electronic characteristics of 1-Chloro-1,4-dihydronaphthalene allow for reactions with both electron-deficient (electrophiles) and electron-rich (nucleophiles) species. The double bond is susceptible to electrophilic attack, while the carbon bearing the chlorine atom is a potential site for nucleophilic substitution.

Addition Reactions (e.g., Halogenation, Hydrohalogenation)

The alkene functionality within the dihydronaphthalene ring system is a key site for electrophilic addition reactions. In reactions analogous to those with conjugated dienes, electrophiles like hydrogen halides (hydrohalogenation) or halogens (halogenation) can add across the double bond. youtube.comyoutube.com The mechanism typically initiates with the protonation of the double bond to form a carbocation intermediate. masterorganicchemistry.com This intermediate is resonance-stabilized, with the positive charge delocalized over the allylic system.

The subsequent attack by the nucleophile (e.g., a halide ion) can occur at two primary positions, leading to products of 1,2-addition or 1,4-addition. youtube.commasterorganicchemistry.com The distribution of these products is often dependent on reaction conditions such as temperature. masterorganicchemistry.com

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest. This often corresponds to the 1,2-addition product, as the nucleophile attacks the carbocation carbon closest to the initial site of electrophilic attack. youtube.commasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reaction can become reversible, leading to thermodynamic control. The major product is the most stable one, which is often the 1,4-addition product due to the formation of a more substituted (and thus more stable) double bond within the ring. masterorganicchemistry.commasterorganicchemistry.com

Furthermore, hetero-dihalogenation reactions, such as chlorofluorination, represent another class of addition reactions. These typically proceed via an "electrophile-nucleophile" (E-Nu) approach where an electrophilic chlorine source reacts with the alkene first, followed by the introduction of a nucleophilic fluoride. nih.gov Such reactions on the this compound scaffold would yield complex, desymmetrized products with two distinct halogen atoms. nih.gov

Nucleophilic Substitution and Condensation Reactions

Nucleophilic reactions are also prominent in the chemistry of dihydronaphthalene derivatives. A notable example is the Vilsmeier-Haack reaction, which can be used to synthesize chloro-aldehyde derivatives of dihydronaphthalene. In one study, 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one was treated with a Vilsmeier-Haack complex prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nih.govresearchgate.net This process results in the formation of 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde. nih.govresearchgate.net The mechanism involves nucleophilic attack by the enol or enolate of the starting ketone onto the electrophilic Vilsmeier reagent, followed by elimination and tautomerization steps that introduce the chloro and formyl groups.

Direct nucleophilic substitution at the C1 position of this compound is also a potential pathway. The reactivity in such S_N reactions is influenced by the solvent and the nature of the nucleophile. Studies on analogous systems, like 1-chloro-2,4-dinitrobenzene (B32670), show that the mechanism can vary significantly. For instance, reactions with aniline (B41778) in aprotic solvents can proceed through a "dimer nucleophile" mechanism, where the rate shows a quadratic dependence on the amine concentration. conicet.gov.ar In other cases, particularly with strong electron-withdrawing groups present, the reaction can proceed via a Meisenheimer complex, where the departure of the leaving group can be the rate-determining step. semanticscholar.org The reaction of 1-chloro-2,4-dinitrobenzene with aniline is not base-catalyzed in several aprotic solvents, providing insight into the uncatalyzed decomposition of the intermediate formed during nucleophilic aromatic substitution. rsc.org

Radical-Mediated Transformations

Radical reactions provide alternative pathways for the synthesis and transformation of the dihydronaphthalene framework, involving reactive intermediates that can lead to complex cyclization and dehydrogenation products.

Phenyl Radical Additions and Isomerization Pathways

The formation of substituted dihydronaphthalenes can be achieved through radical-mediated pathways. Research on the reaction between the para-tolyl radical and 1,3-butadiene (B125203) under single collision conditions has shown that 7-methyl-1,4-dihydronaphthalene is the major product. researchgate.net The proposed mechanism involves a barrierless addition of the aryl radical to a terminal carbon of the butadiene, forming a collision complex. This complex then undergoes cyclization to a bicyclic intermediate, which subsequently ejects a hydrogen atom to yield the final product. researchgate.net

Once formed, substituted dihydronaphthalenes like 1-phenyl-1,4-dihydronaphthalene (B14716928) can undergo further transformations. chemsrc.com A significant pathway is isomerization and subsequent aromatization to form the more stable 1-phenylnaphthalene. chemsrc.com This highlights the tendency of the dihydronaphthalene system to aromatize, which is a strong thermodynamic driving force.

Dehydrogenation Mechanisms Involving Charge-Transfer Complexes

The dehydrogenation of 1,4-dihydronaphthalene (B28168) to naphthalene (B1677914) is a key transformation that has been studied using various acceptors, such as quinones. Mechanistic investigations reveal that this process is more complex than a simple hydride transfer. Studies using tetrachloro-p-benzoquinone as the dehydrogenating agent indicate that the reaction proceeds through the formation of charge-transfer complexes. cdnsciencepub.com

The ease of dehydrogenation varies with the structure of the hydroaromatic donor. The relative rates of dehydrogenation by 1,4-benzoquinone (B44022) at 80°C decrease in the order: 1,4-dihydrobenzene > 1,4-dihydronaphthalene > 9,10-dihydroanthracene (B76342) > 1,2-dihydronaphthalene (B1214177). rsc.org

| Donor | Acceptor | Relative Rate (approx.) |

|---|---|---|

| 1,4-Dihydrobenzene | 1,4-Benzoquinone | 100 |

| 1,4-Dihydronaphthalene | 1,4-Benzoquinone | 50 |

| 9,10-Dihydroanthracene | 1,4-Benzoquinone | 10 |

| 1,2-Dihydronaphthalene | 1,4-Benzoquinone | 1 |

Rearrangement Processes

The 1,4-dihydronaphthalene skeleton is susceptible to rearrangement, primarily driven by the formation of a more stable, conjugated system. Under thermal conditions (around 300°C), 1,4-dihydronaphthalene can undergo isomerization to the more thermodynamically stable 1,2-dihydronaphthalene. rsc.org This rearrangement can occur concurrently with disproportionation reactions that yield naphthalene and tetralin. The isomerization process has been found to be catalyzed by the glass surface of the reaction vessel. rsc.org

In addition to thermal rearrangements, base-induced transformations have also been reported. Solvothermal treatment of 1-naphthylmethylamine with a strong base like potassium hydride (KH) can lead to the formation of 1,4-dihydronaphthalene-1-carbonitriles. ntu.edu.sgresearchgate.net This complex process involves multiple steps, including β-hydride eliminations to form an intermediate 1-naphthonitrile (B165113), followed by a dearomative hydride addition from KH to the C4 position. ntu.edu.sgresearchgate.net This generates an α-cyano benzylic carbanion that can be trapped by various electrophiles, demonstrating a sophisticated rearrangement and functionalization sequence built upon the dihydronaphthalene core. ntu.edu.sg

Cope Rearrangements in Dihydronaphthalene Epoxide Systems

The Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift of 1,5-dienes, is a well-established reaction in organic chemistry. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com In the context of dihydronaphthalene systems, the epoxide derivatives provide a fascinating platform for studying such rearrangements. The reaction of 1,4-epoxy-1,4-dihydronaphthalene (B1582345) with cyclooctatetraene (B1213319) results in the formation of several adducts. researchgate.net One of these adducts undergoes a degenerate Cope rearrangement, a process that was studied across a wide temperature range using NMR spectroscopy to determine its activation parameters. researchgate.net

The nature of the 1,4-epoxy-1,4-dihydronaphthalene skeleton has been further investigated through molecular orbital calculations and cycloaddition reactions with various dipolar compounds and dienes. researchgate.net For instance, its reaction with phenylglyoxylonitrile oxide, 1-methylpyridinium-3-olate, ethyl azidoformate, and phenyl azide (B81097) yields the corresponding 1:1 adducts, highlighting the reactivity of the epoxide system. researchgate.net

It is important to note that while the Cope rearrangement is typically a thermal process, photochemical reactions of these epoxide systems can lead to different outcomes. acs.org For example, the photorearrangement of 1,4-epoxy-1,4-dihydronaphthalene can yield benz[f]oxepin. acs.org

Isomerization Dynamics and Thermodynamic Considerations

The stability and interconversion of isomers are central to understanding the chemical behavior of dihydronaphthalene derivatives. The relative stability of different isomers is influenced by factors such as steric hindrance and electronic effects.

In the context of solvolysis reactions of 2-methoxy-1,2-dihydro-1-naphthol trichloroacetate (B1195264) esters, a significant difference in reaction rates is observed between the cis and trans isomers, with the cis isomer reacting much faster (k(cis)/k(trans) = 1800). nih.gov This parallels the acid-catalyzed dehydration of cis- and trans-naphthalene-1,2-dihydrodiols to form 2-naphthol, where the cis isomer also reacts more rapidly (k(cis)/k(trans) = 440). nih.gov This suggests that the transition state for the reaction of the cis isomer is more stabilized.

However, this trend is not universal. For the solvolysis of 1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenes, the rate ratio is reversed, with the trans isomer reacting slightly faster (k(cis)/k(trans) = 0.5). nih.gov This highlights the subtle interplay of conformational and electronic factors in determining the reactivity of these systems.

Oxidation Reactions of Dihydronaphthalene Substrates

The oxidation of dihydronaphthalene substrates has been a subject of interest, particularly in the context of enzymatic transformations. The enzyme naphthalene 1,2-dioxygenase, for example, catalyzes the oxidation of naphthalene to (1R,2S)-1,2-dihydronaphthalene-1,2-diol. wikipedia.org

Studies using Pseudomonas putida have shown that the biotransformation of 1,2- and 1,4-dihydronaphthalene can lead to a variety of oxidation products, including arene hydrates and cis-dihydro naphthalenediols. lookchem.com For instance, the oxidation of 1,2-dihydronaphthalene by Sphingomonas yanoikuyae strains yields (-)-(1R,2S)-cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene as the major product, along with smaller amounts of other oxidized compounds. researchgate.netnih.govnih.gov These enzymatic reactions demonstrate dioxygenation, monooxygenation, and desaturation pathways. researchgate.netnih.gov

The table below summarizes the major products from the oxidation of 1,2-dihydronaphthalene by Sphingomonas yanoikuyae B1. nih.gov

| Product | Relative Yield (%) |

| (-)-(1R,2S)-cis-1,2-dihydroxy-1,2-3,4-tetrahydronaphthalene | 73 |

| (+)-(R)-2-hydroxy-1,2-dihydronaphthalene | 15 |

| Naphthalene | 6 |

| alpha-Tetralone | 6 |

Solvolytic Mechanisms and Carbocation Intermediates in Halogenated Dihydronaphthalenes

The solvolysis of halogenated dihydronaphthalenes provides valuable insights into the formation and stability of carbocation intermediates. The rate of solvolysis is highly dependent on the stereochemistry of the substrate and the nature of neighboring groups.

A striking example is the vast difference in solvolysis rates between the cis and trans isomers of 2-methoxy-1,2-dihydro-1-naphthol trichloroacetate esters, where the cis isomer reacts 1800 times faster than the trans isomer in aqueous acetonitrile. nih.gov This suggests that the trans isomer reacts unusually slowly, rather than the cis isomer reacting exceptionally fast. nih.gov The slow reaction of the trans-dihydrodiol substrate is attributed to the initial formation of a β-hydroxynaphthalenium carbocation in a conformation where the C-OH group is axial to the carbocation center, which prevents stabilization through C-H hyperconjugation. nih.gov

In contrast, solvolysis of 1-chloro-1,2,3,4-tetrahydronaphthalene (B46882) and its corresponding cis-2-hydroxy derivative shows that the presence of a β-hydroxy group significantly slows down the reaction by a factor of nearly 2000. nih.gov This is considered a typical inductive effect. nih.gov The stability of the β-hydroxynaphthalenium ion intermediate is thought to be enhanced by C-H hyperconjugation, as its no-bond resonance structure reflects the presence of an aromatic naphthol structure. nih.gov

The table below presents the relative solvolysis rates for different di- and tetrahydronaphthalene substrates.

| Substrate | Isomer | Relative Rate (k/k₀) |

| 2-methoxy-1,2-dihydro-1-naphthol trichloroacetate | cis | 1800 |

| 2-methoxy-1,2-dihydro-1-naphthol trichloroacetate | trans | 1 |

| 1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalene | cis | 0.5 |

| 1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalene | trans | 1 |

| 1-chloro-1,2,3,4-tetrahydronaphthalene | - | ~2000 (relative to cis-2-hydroxy derivative) |

Structural Characterization and Spectroscopic Analysis Methodologies

Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopy is a fundamental tool in the study of 1-Chloro-1,4-dihydronaphthalene, allowing for the non-destructive investigation of its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for defining the connectivity and chemical environment of the atoms within this compound. While specific spectral data for this exact compound is not widely published, the expected shifts can be inferred from the parent compound, 1,4-dihydronaphthalene (B28168). nih.govchemicalbook.com

In the ¹H NMR spectrum, the presence of the chlorine atom at the C1 position would significantly influence the chemical shift of the adjacent proton. The proton at C1 (the methine proton) would be expected to appear as a downfield-shifted multiplet due to the electron-withdrawing effect of the chlorine atom. The protons of the methylene (B1212753) group at C4 would likely appear as a distinct signal, while the olefinic protons at C2 and C3 would resonate in the characteristic vinyl region. The four aromatic protons on the fused benzene (B151609) ring would produce signals in the aromatic region of the spectrum.

The ¹³C NMR spectrum would similarly show distinct signals for each of the ten carbon atoms. The carbon atom bonded to the chlorine (C1) would be significantly shifted downfield. The other carbons of the dihydronaphthalene skeleton and the aromatic ring would have chemical shifts comparable to, but slightly perturbed from, those of the parent 1,4-dihydronaphthalene. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on 1,4-Dihydronaphthalene

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H1 | Downfield shift from parent | - |

| H2/H3 | Olefinic region | - |

| H4 | Aliphatic region (methylene) | - |

| Aromatic H | Aromatic region | - |

| C1 | Downfield shift from parent | Downfield shift from parent |

| C2/C3 | Olefinic region | Olefinic region |

| C4 | Aliphatic region (methylene) | Aliphatic region (methylene) |

Note: This table is predictive and based on the known effects of chloro-substitution on similar structures.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for C-H stretching from both the aromatic and aliphatic portions of the molecule. A key feature would be the C=C stretching vibrations from the aromatic ring and the double bond in the dihydro-ring. The presence of the chlorine atom would introduce a C-Cl stretching vibration, typically observed in the fingerprint region of the spectrum. nih.govnist.gov

Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₉Cl), the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular weight. A characteristic feature would be the isotopic pattern of the molecular ion peak, showing two signals (M⁺ and M+2⁺) in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring chemical reactions involving chromophoric species. thermofisher.comthermofisher.com The conjugated system of this compound, which includes the aromatic ring and the double bond, allows it to absorb light in the UV region. Any reaction that alters this chromophore, such as addition reactions across the double bond or substitution on the aromatic ring, will result in a change in the UV-Vis spectrum. By monitoring the absorbance at a specific wavelength over time, the kinetics of the reaction can be determined. thermofisher.comnih.gov For example, in a synthesis reaction, the formation of the conjugated system of this compound could be tracked by the appearance of its characteristic absorption maximum. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation and Conformation Analysis

Table 2: Example Crystal Data for a Related Dihydronaphthalene Derivative

| Parameter | Value for 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2/c researchgate.net |

| a (Å) | 10.2969 (5) researchgate.net |

| b (Å) | 10.8849 (5) researchgate.net |

| c (Å) | 13.6144 (7) researchgate.net |

| β (°) | 91.436 (5) researchgate.net |

Source: Data from a study on a substituted dihydronaphthalene derivative. nih.govresearchgate.net

Chromatographic Techniques for Separation, Purification, and Analytical Assessment

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction, such as the synthesis of this compound. nih.gov By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, allowing for a quick assessment of reaction completion.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. This compound, being a relatively nonpolar and volatile compound, is well-suited for GC analysis. This method can be used to determine the purity of a sample and to separate it from isomers or byproducts. The retention time in GC is a characteristic property that can be used for identification when compared to a known standard. For the parent compound 1,4-dihydronaphthalene, a Kovats retention index has been reported, which provides a standardized measure of its elution behavior. nih.gov

Computational and Theoretical Studies in Dihydronaphthalene Chemistry

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of organic molecules, including halogenated dihydronaphthalenes.

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical behavior. For halogenated dihydronaphthalenes, the presence of halogen atoms can significantly influence the molecular geometry and conformational preferences.

Theoretical studies on related compounds, such as (E)-N′-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide monohydrate, reveal that the dihydronaphthalene ring system is non-planar. In this specific derivative, the dihedral angle between the mean plane of the dihydronaphthalene moiety and an attached phenyl ring was found to be 17.1(2)°. nih.gov Similarly, in 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde, the dihydronaphthalene ring system is also non-planar, with a dihedral angle of 10.87(13)° between the two fused rings. nih.gov

Conformational analysis of halogenated alkanes using DFT has shown that the presence of halogens strongly influences the conformational profile, with a significant dependence on the polarity of the medium. nih.gov For 1-chloro-1,4-dihydronaphthalene, the chlorine atom introduces steric and electronic effects that dictate the most stable conformations. DFT calculations can be employed to determine the relative energies of different conformers, such as those arising from the puckering of the dihydronaphthalene ring. These calculations typically involve geometry optimization of various possible conformations to identify the global minimum on the potential energy surface.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Halogenated Dihydronaphthalene Derivative

| Parameter | Value |

| Dihedral Angle (Dihydronaphthalene-Phenyl) | 17.1(2)° |

| Dihedral Angle (Fused Rings of Dihydronaphthalene) | 10.87(13)° |

| Data derived from studies on (E)-N′-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide monohydrate and 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde. nih.govnih.gov |

Computational chemistry plays a crucial role in mapping the potential energy surface of chemical reactions, thereby elucidating reaction mechanisms. smu.edunih.gov For this compound, theoretical calculations can be used to investigate various reactions, such as addition, elimination, and substitution processes.

Reaction Dynamics and Kinetics Modeling (e.g., Rice-Ramsperger-Kassel-Marcus (RRKM) Theory)

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions in the gas phase. ox.ac.ukprsu.ac.indtic.mil It assumes that energy is rapidly randomized among all vibrational modes of the molecule before reaction occurs. The rate of reaction is then dependent on the total energy of the molecule and the properties of the transition state.

The application of RRKM theory to the decomposition of a molecule like this compound would involve several steps:

Defining the Reactant and Transition State: The geometries and vibrational frequencies of the reactant molecule and the transition state for the decomposition pathway of interest (e.g., elimination of HCl) would be calculated using quantum chemical methods like DFT.

Calculating the Density of States: The number of vibrational and rotational states available to the reactant at a given energy is determined.

Calculating the Sum of States: The number of states available to the transition state is calculated.

Determining the Rate Constant: The unimolecular rate constant is then calculated as a function of energy.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. mdpi.com Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in molecular crystals. rsc.org

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Halogenated Dihydronaphthalene Derivative

| Contact Type | Contribution (%) |

| H···H | 45.7 |

| C···H/H···C | 20.2 |

| Cl···H/H···Cl | 11.3 |

| O···H/H···O | 9.4 |

| C···C | 6.4 |

| C···N/N···C | 3.4 |

| Data from a study on (E)-N′-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide monohydrate. nih.gov |

The analysis showed that H···H and C···H/H···C contacts are the most significant, indicating the importance of van der Waals forces in the crystal packing. The Cl···H/H···Cl contacts also make a notable contribution, highlighting the role of the chlorine substituent in directing the crystal structure. In the crystal of 2-chloro-N-(4-methoxyphenyl)acetamide, C···H/H···C, O···H/H···O, and Cl···H/H···Cl interactions were also found to be significant. researchgate.netresearchgate.net For this compound, similar interactions, including halogen bonding, would be expected to play a key role in its solid-state architecture.

Spectroscopic Property Predictions and Vibrational Analysis

Computational methods are highly effective in predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide valuable information about its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

A comprehensive spectroscopic and computational study of the parent compound, 1,4-dihydronaphthalene (B28168), has been conducted. nih.gov The experimental IR and Raman spectra were well-reproduced by DFT calculations, allowing for a detailed assignment of the vibrational modes. The introduction of a chlorine atom at the 1-position would be expected to cause significant changes in the vibrational spectrum. New vibrational modes associated with the C-Cl bond would appear, and the frequencies and intensities of other modes, particularly those of the adjacent C-H bonds and the dihydronaphthalene ring, would be perturbed.

DFT calculations can predict these changes with a good degree of accuracy. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. This comparison can confirm the structure of the synthesized compound and provide a deeper understanding of its vibrational properties. For instance, studies on 2-chloroquinoline-3-carboxaldehyde have demonstrated the utility of DFT in assigning vibrational modes. nih.gov

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for 1,4-Dihydronaphthalene

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| Ring Puckering | 145 | 144 |

| Ring Twisting | 245 | 240 |

| CH₂ Wagging | 1285 | 1288 |

| C=C Stretching | 1645 | 1650 |

| C-H Stretching | 3025 | 3030 |

| Representative data based on the study of 1,4-dihydronaphthalene. nih.gov The introduction of a chlorine atom would alter these frequencies. |

Synthetic Applications and Advanced Chemical Transformations of 1 Chloro 1,4 Dihydronaphthalene Derivatives

Heterocycle Synthesis via Functional Group Manipulations

The strategic placement of a chloro group and an aldehyde function on the dihydronaphthalene framework provides two reactive centers for a multitude of cyclization and condensation reactions, leading to the formation of various fused and substituted heterocyclic systems.

Pyrimidine (B1678525), Quinazoline (B50416), and Acridine (B1665455) Derivatives

Pyrimidine Derivatives: The synthesis of pyrimidine rings typically involves the condensation of a three-carbon component with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) unit, such as urea (B33335) or amidines. organic-chemistry.orggrowingscience.comresearchgate.netthieme-connect.de 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde (B112464) can act as the three-carbon synthon. For instance, reaction with formamide (B127407) at elevated temperatures can yield pyrimidine derivatives. thieme-connect.de While direct synthesis from 1-chloro-1,4-dihydronaphthalene is less common, its derivatives are valuable. For example, a related dihydronaphthalene moiety has been used in the synthesis of pyrimidine derivatives with potential anticancer properties. growingscience.com The general approach involves the reaction of a β-formyl enamide, which can be derived from the corresponding aldehyde, with urea under microwave irradiation, often catalyzed by samarium chloride. organic-chemistry.org

Quinazoline Derivatives: Quinazolines are bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrimidine ring. openmedicinalchemistryjournal.comorganic-chemistry.orgnih.govnih.gov Their synthesis often involves the reaction of 2-aminobenzaldehyde (B1207257) or its derivatives with a suitable carbonyl compound or a compound containing an active methylene (B1212753) group. While direct synthesis from this compound is not extensively documented, its 2-carbaldehyde derivative can, in principle, react with 2-aminobenzamides or similar precursors to form quinazoline structures through established protocols, such as microwave-assisted synthesis or the use of ionic liquids as catalysts. openmedicinalchemistryjournal.comnih.gov

Acridine Derivatives: Acridines are polycyclic aromatic compounds containing a nitrogen atom in the central ring. nih.govsid.irpharmaguideline.com The Bernthsen acridine synthesis, which involves the condensation of a diphenylamine (B1679370) with a carboxylic acid in the presence of a dehydrating agent like zinc chloride, is a classic method. nih.govpharmaguideline.com A plausible route to acridine derivatives from 1-chloro-3,4-dihydronaphthalene-2-carboxylic acid (obtainable by oxidation of the corresponding aldehyde) would be its reaction with a substituted aniline (B41778) followed by cyclization. One-pot syntheses of acridine derivatives have also been reported through the condensation of an aldehyde, dimedone, and an amine, a reaction type where 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde could serve as the aldehyde component. sid.ir

Thiazole (B1198619), Thiazolidinone, and Thiazoline Synthesis

The synthesis of sulfur-containing heterocycles such as thiazoles, thiazolidinones, and thiazolines from 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde has been reported. These syntheses often proceed through an initial reaction of the aldehyde with a compound containing a thiol group and an amine, such as thiosemicarbazide.

Thiazole Derivatives: The Hantzsch thiazole synthesis is a widely used method for the preparation of thiazole rings, which involves the reaction of a thioamide with an α-haloketone. In the context of 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde, it can be first converted to a thiosemicarbazone by reaction with thiosemicarbazide. This intermediate can then be cyclized with α-haloketones to yield thiazole derivatives. nih.govnih.gov

Thiazolidinone and Thiazoline Synthesis: Thiazolidinones can be synthesized by the reaction of a Schiff base with thioglycolic acid. Starting with 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde, a Schiff base can be formed by condensation with an appropriate amine. Subsequent reaction with thioglycolic acid would lead to the corresponding thiazolidinone. Similarly, thiazolines can be prepared from the cyclization of N-(2-mercaptoethyl)imines, which can be formed from the reaction of the starting aldehyde with 2-mercaptoethylamine.

Pyrazole (B372694) and Chromenopyrazole Derivatives

Pyrazole Derivatives: Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. A common and effective method for their synthesis is the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound with hydrazine (B178648) or its derivatives. organic-chemistry.orgyoutube.comekb.egmdpi.com 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde, being an α,β-unsaturated aldehyde, is a suitable precursor for pyrazole synthesis. The reaction typically proceeds by condensation of the aldehyde with hydrazine to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring. youtube.com Various substituted hydrazines can be used to obtain N-substituted pyrazoles. organic-chemistry.orgekb.eg

Chromenopyrazole Derivatives: Chromenopyrazole systems are fused heterocyclic structures containing both a chromene and a pyrazole ring. The synthesis of such systems can be envisioned to start from a chromone (B188151) derivative which is then used to construct the pyrazole ring. Alternatively, a pyrazole derivative can be used as a building block to form the chromene ring. While a direct synthesis from this compound is not explicitly detailed in the provided context, the reactivity of the 2-carbaldehyde derivative suggests its potential use in multi-step sequences to construct such fused systems. For instance, reaction with a suitable active methylene compound could generate a precursor for subsequent cyclization to form the chromene part, followed by pyrazole ring formation.

Other Condensed Heterocyclic Systems from Dihydronaphthalene Building Blocks

The dihydronaphthalene scaffold is a valuable building block for a variety of other condensed heterocyclic systems. The presence of reactive functional groups allows for annulation reactions to build additional rings onto the dihydronaphthalene core. For example, aryldihydronaphthalene derivatives are important precursors for the synthesis of arylnaphthalene and aryltetralin lignans, which are classes of naturally occurring compounds with significant biological activities. nih.gov The transformation of dihydronaphthalenes to these more complex structures often involves oxidation or rearrangement reactions. nih.gov

Scaffold Generation for Complex Molecular Architectures

Beyond the synthesis of individual heterocyclic rings, this compound derivatives serve as key starting materials for generating more complex molecular scaffolds, including those with established biological relevance.

Precursors for Bio-Relevant Molecules in Organic Synthesis

The dihydronaphthalene core is a structural motif found in a number of biologically active compounds. nih.gov Research has shown that synthetic analogues of natural products containing the dihydronaphthalene scaffold can exhibit potent biological activities. For instance, dihydronaphthalene analogues inspired by the natural product combretastatin (B1194345) A-4 have been synthesized and evaluated as anticancer agents. nih.gov These compounds have demonstrated the ability to inhibit tubulin polymerization and exhibit cytotoxicity against human cancer cell lines. nih.gov

The synthesis of such bio-relevant molecules often involves multi-step synthetic sequences where the dihydronaphthalene scaffold is elaborated with various functional groups to optimize biological activity. The chloro- and aldehyde- functionalities of 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde provide convenient handles for such modifications, allowing for the introduction of diverse substituents and the construction of complex side chains. For example, the aldehyde group can be used in Wittig or Horner-Wadsworth-Emmons reactions to introduce new carbon-carbon double bonds, which can then be further functionalized. The chloro group can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce new aryl or alkyl groups. The inherent reactivity and versatility of this compound derivatives make them valuable precursors in the quest for novel bioactive molecules. mdpi.comresearchgate.net

Building Blocks for Novel Materials in Polymer Chemistry

The application of naphthalene (B1677914) derivatives in materials science, particularly for creating polymers with specific electronic or photophysical properties, is well-established. For instance, polymers incorporating Naphthalene diimides (NDIs) are noted for their use in electronics. nih.gov However, the specific role of this compound as a direct monomer or building block for creating novel materials in polymer chemistry is not prominently featured in available scientific literature. While the synthesis of various polymers, such as asymmetric polyamides, has been explored, the use of dihydronaphthalene-based units in their backbones is not a common strategy. dtic.mil The potential for this compound lies in its reactive chloro- and alkene- functionalities, which could theoretically be exploited for polymerization reactions, but this remains a largely unexplored area of research.

Synthesis of Fluorescent Compounds

The rigid and planar structure of the naphthalene system, combined with its extensive π-electron conjugation, makes it an excellent fluorophore. nih.gov Derivatives of dihydronaphthalene are frequently used as the core scaffold for synthesizing novel fluorescent molecules with diverse applications. These compounds are valuable as emitters in electroluminescent devices and as probes in biochemical research. researchgate.net

Researchers have successfully synthesized various fluorescent compounds by modifying the dihydronaphthalene skeleton. One common strategy involves introducing electron-donating and electron-accepting groups to create a "push-pull" system, which can tune the photophysical properties of the molecule. For example, highly fluorescent distyrylnaphthalene derivatives have been developed for visualizing cellular membranes. nih.gov Another approach involves the multi-component reaction of 2-hydroxynaphthalene-1,4-dione with aldehydes and amines to produce fluorescent hydroxyl naphthalene-1,4-dione derivatives that emit in the green spectrum. researchgate.net

A notable synthesis starts from 6-methoxy-1-tetralone, a precursor to a dihydronaphthalene structure, which is elaborated into complex heterocyclic systems like pyrano[2,3-d]thiazoles. These final compounds exhibit significant cytotoxic activities and their fluorescent properties are key to studying their mode of action. nih.gov

| Dihydronaphthalene Precursor | Synthetic Strategy | Resulting Fluorescent Compound Class | Key Features/Applications | Reference |

|---|---|---|---|---|

| 2-Hydroxynaphthalene-1,4-dione | Three-component reaction with aromatic aldehydes and amines | Hydroxyl naphthalene-1,4-dione derivatives | Fluorescent in solution, emitting green light (546–560 nm). | researchgate.net |

| 6-Methoxy-1-tetralone | Multi-step synthesis involving condensation to form fused heterocyclic systems | Pyrano[2,3-d]thiazole-6-carbonitrile derivatives | Potent cytotoxic agents against cancer cell lines; fluorescence aids in biological studies. | nih.gov |

| Dihydronaphthalene core | Designed with an acrylate (B77674) group for reaction with biothiols | Dihydronaphthalene-based probe (NC-Cys) | Ratiometric and colorimetric fluorescent probe for cysteine detection. | rsc.org |

| Distyrylnaphthalene core | Horner-Wittig reaction followed by functional group modification | Conjugated oligoelectrolytes (SN-COEs) | High fluorescence and biocompatibility for staining cellular membranes. | nih.gov |

Development of Chemical Probes for Fundamental Biochemical Research

Chemical probes are small molecules designed to modulate and study the function of specific proteins or other biomolecules within complex biological systems. youtube.com The dihydronaphthalene scaffold serves as a valuable starting point for the synthesis of such probes due to its favorable structural and photophysical properties. These probes are instrumental in elucidating biological pathways and validating potential drug targets. fluorofinder.com

A prominent example is the creation of a dihydronaphthalene-based fluorescent probe, NC-Cys, specifically designed for the sensitive and selective detection of cysteine (Cys). rsc.org Cysteine is a crucial amino acid, and its abnormal levels are linked to various diseases. This probe operates via a Michael addition reaction, where cysteine attacks an acrylate moiety attached to the dihydronaphthalene fluorophore. This interaction leads to a significant and easily detectable change in fluorescence, with a 90-fold increase in signal intensity and a color change visible to the naked eye, allowing for the imaging of cysteine in living cells and tissues. rsc.org

In another significant application, the dihydronaphthalene molecular scaffold was used to design potent inhibitors of tubulin polymerization, inspired by the natural product combretastatin A-4. nih.gov These synthetic analogues, such as KGP03 and KGP413, interact with β-tubulin at the colchicine (B1669291) binding site, disrupting microtubule dynamics, which is a key strategy in cancer therapy. The development of these molecules as chemical probes allows for the investigation of the cellular consequences of tubulin inhibition and serves as a basis for developing new anticancer agents. nih.gov

| Probe Name/Class | Dihydronaphthalene Core | Biological Target | Mechanism of Action | Application | Reference |

|---|---|---|---|---|---|

| NC-Cys | Dihydronaphthalene fluorophore with acrylate group | Cysteine (Cys) | Nucleophilic addition of Cys to the probe causes a ratiometric fluorescence response. | Detection and imaging of cysteine in biological samples. | rsc.org |

| KGP03, KGP413 | Dihydronaphthalene scaffold with pendant trimethoxy aryl ring | β-tubulin (colchicine site) | Inhibition of tubulin polymerization. | Probing cancer cell biology; lead compounds for anticancer drug development. | nih.gov |

Applications in Total Synthesis of Natural Products (e.g., Alkaloids)

The construction of complex, sp³-rich scaffolds from simple, flat aromatic precursors is a powerful strategy in the total synthesis of natural products. acs.org The dihydronaphthalene skeleton is an important intermediate in this context, providing a bridge between aromatic starting materials and the intricate architectures of bioactive molecules like alkaloids. rsc.orgnih.gov

A compelling application of this strategy is demonstrated in the formal synthesis of the alkaloid (±)-aphanorphine. Researchers developed a novel method to convert 1-naphthylmethylamines into 1,4-dihydronaphthalene-1-carbonitriles. acs.org This transformation proceeds through a remarkable sequence involving two consecutive β-hydride eliminations to form a 1-naphthonitrile (B165113) intermediate. This intermediate is then attacked by a freshly generated potassium hydride (KH) in a dearomative hydride addition at the C4 position. The resulting α-cyano benzylic carbanion can be trapped with various electrophiles, establishing a quaternary carbon center. acs.org

This synthetic protocol was successfully applied to create a key intermediate for aphanorphine (B1220791) synthesis, showcasing the utility of the dihydronaphthalene core in building complex alkaloid structures. acs.org

| Target Natural Product | Key Intermediate | Synthetic Transformation | Significance | Reference |

|---|---|---|---|---|

| (±)-Aphanorphine (Formal Synthesis) | 1,4-Dihydronaphthalene-1-carbonitrile derivative | Base-induced dehydrogenative and dearomative transformation of a 1-naphthylmethylamine. | Provides rapid access to the dihydronaphthalene core with a key quaternary center, enabling the construction of the alkaloid's framework. | acs.org |

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1-Chloro-1,4-dihydronaphthalene, and how can isomeric purity be validated?

- Methodological Answer : The compound can be synthesized via metal-ammonia reduction of naphthalene derivatives, achieving ~98% efficiency as described in historical preparations . To validate isomeric purity, gas chromatography (GC) coupled with mass spectrometry (MS) is recommended. For example, studies on analogous chlorinated cyclohexanes used GC-MS to confirm the absence of isomeric contaminants, as hydrolysis rate data alone may lack precision .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies characteristic C-Cl stretches (~550-750 cm⁻¹) and C=C vibrations in the dihydronaphthalene ring. Nuclear magnetic resonance (NMR) is critical for stereochemical analysis: H NMR reveals proton environments adjacent to the chlorine substituent, while C NMR distinguishes sp² and sp³ carbons. Comparative spectral databases, such as those from NIST, provide reference data for validation .

Q. What thermodynamic properties are essential for designing reactions involving this compound?

- Methodological Answer : Reaction thermochemistry data, including enthalpy of formation and bond dissociation energies, are critical. NIST’s compilation provides gas-phase thermochemistry for 1,4-dihydronaphthalene derivatives, enabling prediction of reaction feasibility (e.g., exothermicity in chlorination or hydrogenation steps). Computational tools like Gaussian can supplement experimental data for modeling .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in substitution reactions?

- Methodological Answer : Stereoelectronic effects dictate reactivity. For example, in analogous cyclohexane systems, axial vs. equatorial chlorine positioning affects hydrolysis rates due to steric hindrance or hyperconjugation. Kinetic studies using chiral chromatography or polarimetry can track stereochemical outcomes, as demonstrated in cis/trans dimethylcyclohexane chloride hydrolysis .

Q. What advanced analytical methods enable real-time monitoring of this compound synthesis?

- Methodological Answer : Online mass spectrometry (MS) integrated into flow reactors allows real-time tracking of intermediates and byproducts. A telescoped synthesis of 1,4-endoxide-1,4-dihydronaphthalene used this approach to optimize reaction conditions and minimize side reactions . Raman spectroscopy is also valuable for in situ monitoring of chlorination steps.

Q. How can computational modeling predict regioselectivity in electrophilic additions to this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals to predict sites of electrophilic attack. For example, studies on chlorinated alkanes used DFT to model transition states and explain preferential formation of 1,2- vs. 1,4-adducts . Software like Gaussian or ORCA paired with solvation models (e.g., COSMO) enhances accuracy.

Q. What strategies mitigate degradation of this compound under varying storage conditions?

- Methodological Answer : Stability studies under controlled humidity, temperature, and light exposure are essential. For chloro-dihydronaphthalenes, argon-atmosphere storage at -20°C minimizes oxidative degradation. Accelerated aging tests (e.g., 40°C/75% RH for 6 months) combined with HPLC-UV analysis quantify degradation products .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported hydrolysis rates of chloro-dihydronaphthalene derivatives?

- Methodological Answer : Contradictions may arise from differences in isomeric purity or solvent effects. Replicate experiments using standardized conditions (e.g., aqueous acetone at 25°C) and high-purity isomers (validated by GC-MS) are critical. For example, early studies on cyclohexyl chlorides attributed rate inconsistencies to undetected isomer mixtures, later resolved via chromatography .

Experimental Design Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Toxicity data for analogous chlorinated naphthalenes (e.g., respiratory and hepatic effects in rodents) suggest stringent controls. Use fume hoods for synthesis, personal protective equipment (PPE) for dermal exposure prevention, and waste neutralization protocols. Environmental monitoring for airborne particulates is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.